3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
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Overview
Description
3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur, potentially affecting the oxadiazole ring.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to partially or fully reduced products.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with oxadiazole rings are often investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, such compounds may be explored for their potential as therapeutic agents, particularly in the treatment of diseases where oxidative stress or microbial infection is a factor.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt microbial cell membranes or interfere with essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
- 3-(4-bromophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-(3-isopropyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-8(2)11-7-12(18-17-11)14-16-13(19-20-14)9-3-5-10(15)6-4-9/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAQVDQHWXBSIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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